N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves multiple steps, including the construction of the pyrrolidine and pyridazine rings, followed by their functionalization and coupling. The synthetic route typically starts with the preparation of the pyrrolidine ring from cyclic or acyclic precursors, followed by the formation of the pyridazine ring through cyclization reactions. The final step involves the coupling of these rings with the methoxyphenyl group under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its biological activity and target selectivity.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific proteins.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity and use in drug discovery.
Pyridazine derivatives: These compounds contain the pyridazine ring and are studied for their potential therapeutic applications.
Methoxyphenyl derivatives: These compounds feature the methoxyphenyl group and are used in various chemical and biological studies.
Properties
Molecular Formula |
C24H26N4O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H26N4O5S/c1-32-20-8-4-18(5-9-20)22-12-13-23(27-26-22)33-17-14-25-24(29)19-6-10-21(11-7-19)34(30,31)28-15-2-3-16-28/h4-13H,2-3,14-17H2,1H3,(H,25,29) |
InChI Key |
ILAXWKLVSPDUOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
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